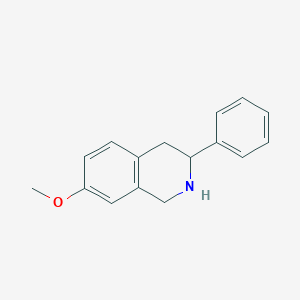

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQIEEGNMZZUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(NC2)C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction

Introduction and Strategic Overview

The Pictet-Spengler reaction, first reported in 1911, remains a cornerstone of heterocyclic chemistry, providing one of the most direct and efficient methods for the synthesis of tetrahydroisoquinolines (THIQs) and related β-carboline alkaloids.[1][2][3] These structural motifs are prevalent in a multitude of natural products and serve as privileged scaffolds in medicinal chemistry and drug development.[4] This guide offers a detailed, experience-driven protocol for researchers and drug development professionals on the synthesis of a model tetrahydroisoquinoline.

Clarification on the Target Compound: This protocol details the synthesis of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline . The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, where the aldehyde's non-carbonyl carbon becomes the C1 position of the resulting THIQ. Therefore, synthesizing a 1-phenyl substituted THIQ from 3-methoxyphenethylamine and benzaldehyde is a direct and highly illustrative example of this reaction's power and mechanism. Synthesizing a 3-phenyl isomer via a classical Pictet-Spengler pathway is not straightforward and typically requires multi-step syntheses of specialized precursors or entirely different synthetic strategies, such as the Bischler-Napieralski reaction.[5] This guide focuses on the canonical transformation to provide maximum instructional value.

The Pictet-Spengler Reaction: Mechanism and Rationale

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The reaction proceeds through a well-established pathway, which is fundamentally a special case of the Mannich reaction.[1]

Core Mechanism:

-

Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine (3-methoxyphenethylamine) and the aldehyde (benzaldehyde). In the presence of an acid catalyst, this rapidly forms a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[1][6]

-

Electrophilic Aromatic Substitution: The key ring-closing step is an intramolecular electrophilic attack by the electron-rich aromatic ring of the phenethylamine onto the iminium ion carbon. The electron-donating methoxy group at the meta-position (relative to the ethylamine side chain) strongly activates the ortho- and para-positions for this cyclization, making the reaction efficient.[7]

-

Rearomatization: The resulting spirocyclic intermediate is unstable and quickly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final tetrahydroisoquinoline product.[8]

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Design and Workflow

The synthesis is designed as a one-pot reaction followed by a standard aqueous workup and purification by column chromatography. This approach is efficient and minimizes handling losses.

Caption: High-level experimental workflow for the synthesis.

Detailed Application Protocol

This protocol provides a robust method for the synthesis of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline on a laboratory scale.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Methoxyphenethylamine | 151.21 | 1.51 g | 10.0 | 1.0 |

| Benzaldehyde (freshly distilled) | 106.12 | 1.11 g (1.06 mL) | 10.5 | 1.05 |

| Trifluoroacetic Acid (TFA) | 114.02 | 2.28 g (1.54 mL) | 20.0 | 2.0 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | - |

| Brine (Saturated NaCl solution) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

| Silica Gel (230-400 mesh) | - | ~50 g | - | - |

| Eluent for Chromatography | - | ~400 mL | - | - |

Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Trifluoroacetic acid is highly corrosive and requires careful handling.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenethylamine (1.51 g, 10.0 mmol).

-

Addition of Reactants: Dissolve the amine in 80 mL of anhydrous dichloromethane (DCM) and stir under an inert nitrogen atmosphere. Add freshly distilled benzaldehyde (1.06 mL, 10.5 mmol) to the solution at room temperature.

-

Initiation of Reaction: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add trifluoroacetic acid (1.54 mL, 20.0 mmol) dropwise over 10 minutes. Causality Note: Slow addition of the strong acid at a low temperature is crucial to control the exothermic reaction and prevent the formation of polymeric side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The consumption of the starting amine (visualized with ninhydrin stain) and the formation of a new, less polar spot (visualized under UV light) indicate reaction progression.

-

Workup and Extraction: Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the TFA.[9] Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

-

Wash the combined organic phase sequentially with 50 mL of water and 50 mL of brine. Causality Note: The brine wash helps to break any emulsions and removes bulk water before the drying step.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Eluent: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

-

Collect fractions and analyze by TLC to isolate the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a pale yellow oil or solid. An expected yield is typically in the range of 70-85%.

-

Product Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

-

Chemical Formula: C₁₆H₁₇NO

-

Molecular Weight: 239.31 g/mol

-

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.20 (m, 5H, Ar-H of phenyl), 6.95 (d, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 5.15 (s, 1H, C1-H), 3.75 (s, 3H, -OCH₃), 3.30-3.10 (m, 2H, -CH₂-), 2.90-2.70 (m, 2H, -CH₂-), 2.0 (br s, 1H, -NH).

-

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.5, 144.0, 138.0, 130.0, 129.0, 128.5, 128.0, 127.5, 113.0, 112.0, 60.0, 55.2, 41.0, 29.0.

-

Mass Spectrometry (ESI+): Expected m/z: 240.13 [M+H]⁺.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Insufficiently acidic conditions.[6] 2. Deactivated starting materials. 3. Incomplete reaction. | 1. Increase the amount of acid catalyst or switch to a stronger Brønsted acid like p-TsOH. Consider gentle heating (40-50°C) if room temperature is ineffective. 2. Use freshly distilled benzaldehyde to remove benzoic acid impurities. Ensure the amine is pure. 3. Increase reaction time and monitor by TLC until the starting material is consumed. |

| Formation of Byproducts | 1. Aldehyde self-condensation. 2. Over-alkylation or side reactions due to harsh conditions. | 1. Maintain a stoichiometry of only a slight excess of aldehyde (1.05-1.1 eq). 2. Avoid excessive heating. Maintain the reaction at room temperature unless necessary. Ensure slow, controlled addition of the acid catalyst. |

| Difficult Purification | 1. Product and starting materials have similar polarity. 2. Streaking on silica gel column. | 1. Ensure the reaction goes to completion to minimize starting material in the crude product. Use a slow gradient during column chromatography for better separation. 2. The amine product can be slightly basic. Add 0.5-1% triethylamine to the eluent system to deactivate the silica gel and improve peak shape.[10] |

Conclusion

The Pictet-Spengler reaction is a powerful and reliable method for constructing the tetrahydroisoquinoline core. The protocol detailed herein for the synthesis of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline provides a clear, rational, and reproducible pathway suitable for both academic and industrial laboratories. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply and adapt this methodology for the synthesis of a diverse range of biologically relevant molecules.

References

-

Title: Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul Source: DePaul University, Digital Commons URL: [Link]

-

Title: Pictet–Spengler reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The mechanism of the Pictet–Spengler reaction. Source: ResearchGate URL: [Link]

-

Title: Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme Source: PMC - NIH URL: [Link]

-

Title: Optimization of Acidic Protocols for Pictet− Spengler Reaction Source: ResearchGate URL: [Link]

-

Title: The Pictet-Spengler Reaction Updates Its Habits Source: PMC - NIH URL: [Link]

-

Title: Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines Source: MDPI URL: [Link]

-

Title: Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions Source: NIH URL: [Link]

-

Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: PMC - NIH URL: [Link]

-

Title: Pictet-Spengler Isoquinoline Synthesis Source: Cambridge University Press URL: [Link]

-

Title: Synthesis of C3/C1-Substituted Tetrahydroisoquinolines Source: PMC - NIH URL: [Link]

-

Title: The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds Source: Wiley Online Library URL: [Link]

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. via.library.depaul.edu [via.library.depaul.edu]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

Protocol for Henry reaction synthesis of 3-substituted isoquinolines

Application Note: Modular Synthesis of 3-Substituted Isoquinolines via the Henry-Bischler-Napieralski Cascade

Part 1: Strategic Overview

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of alkaloids like papaverine and therapeutic agents such as quipazine. While C1-substitution is easily achieved via the standard Bischler-Napieralski or Pictet-Spengler reactions using various acyl chlorides or aldehydes, regioselective substitution at the C3 position presents a greater synthetic challenge.

This protocol details a robust, modular strategy to access 3-substituted isoquinolines.[1] The core innovation lies in utilizing the Henry Reaction (Nitroaldol Condensation) to install the C3-substituent early in the synthetic sequence. By selecting the appropriate nitroalkane (R-CH₂-NO₂), the researcher pre-programs the substituent at the 3-position of the final isoquinoline ring.

Key Advantages of This Protocol:

-

Modularity: The C3 substituent is derived entirely from the commercially available nitroalkane.

-

Scalability: The workflow utilizes robust intermediates (nitrostyrenes) that can be crystallized or purified on a large scale.

-

Regiocontrol: Eliminates the ambiguity of electrophilic aromatic substitution on pre-formed isoquinolines.

Part 2: Reaction Pathway & Logic[2]

The synthesis proceeds through four distinct phases. The logic is to construct the carbon skeleton first (Henry), adjust the oxidation state (Reduction), close the ring (Cyclization), and finally restore aromaticity (Dehydrogenation).

Figure 1: The logical flow of the Henry-Bischler-Napieralski cascade for 3-substituted isoquinoline synthesis.

Part 3: Detailed Experimental Protocol

Phase 1: The Henry Reaction (Scaffold Construction)

Objective: Condensation of benzaldehyde with a nitroalkane to form the

Materials:

-

Substituted Benzaldehyde (1.0 equiv)

-

Nitroalkane (e.g., Nitroethane for 3-methyl, 1-Nitropropane for 3-ethyl) (1.5 - 2.0 equiv)

-

Ammonium Acetate (0.5 equiv)

-

Glacial Acetic Acid (Solvent)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzaldehyde (10 mmol) in glacial acetic acid (10 mL).

-

Addition: Add the nitroalkane (15 mmol) and ammonium acetate (5 mmol).

-

Reaction: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (usually Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

-

Note: The product (

-nitrostyrene) is often yellow/orange and fluorescent on TLC.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product usually precipitates as a yellow solid.

-

Purification: Filter the solid. If an oil forms, extract with dichloromethane (DCM), wash with saturated NaHCO₃ (to remove acetic acid), dry over Na₂SO₄, and concentrate. Recrystallize from ethanol if necessary.

Phase 2: Global Reduction

Objective: Reduction of both the alkene and the nitro group to yield the

Protocol:

-

Setup: Flame-dry a 2-neck flask under argon. Add anhydrous THF (20 mL).

-

Catalyst Prep: Carefully add LiAlH4 pellets (4.0 equiv) to the THF at 0°C.

-

Addition: Dissolve the

-nitrostyrene (from Phase 1) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension.-

Exotherm Control: Maintain temperature below 10°C during addition.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 6–12 hours. The solution usually turns grey/green.

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

-

x mL Water (where x = grams of LiAlH4 used)

-

x mL 15% NaOH

-

3x mL Water[2]

-

-

Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to obtain the crude amine oil.

Phase 3: Acylation & Bischler-Napieralski Cyclization

Objective: Conversion of the amine to an amide, followed by cyclodehydration to form the dihydroisoquinoline ring. To obtain a substituent only at the 3-position, we use a formyl donor (to put an H at C1).

Protocol (Formylation & Cyclization):

-

Formylation:

-

Mix the crude amine (from Phase 2) with Ethyl Formate (excess, as solvent and reagent).

-

Reflux for 4 hours.[3]

-

Concentrate in vacuo to yield the N-formyl phenethylamine.

-

-

Cyclization:

-

Workup: Carefully quench the reaction mixture into ice/NaOH solution (maintain pH > 9 to keep the amine free-based). Extract with DCM.

Phase 4: Aromatization (Dehydrogenation)

Objective: Oxidation of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline.

Protocol:

-

Reaction: Dissolve the dihydroisoquinoline in Decalin or p-Cymene (high boiling solvents).

-

Catalyst: Add 10 wt% Pd/C (0.1 equiv by weight).

-

Process: Reflux (approx. 180°C) for 4–6 hours.

-

Alternative: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane for a milder oxidation if the substrate is sensitive.

-

-

Purification: Filter through Celite to remove Pd/C. Flash chromatography (DCM/MeOH gradient) yields the final 3-substituted isoquinoline .

Part 4: Data Summary & Troubleshooting

Yield Expectations & Stoichiometry Table

| Component | Role | Equiv. | Typical Yield | Critical Parameter |

| Benzaldehyde | Starting Material | 1.0 | - | Electron-donating groups (OMe) improve cyclization yield. |

| Nitroalkane | C3-Source | 1.5 | 85-95% (Step 1) | Dry solvents prevent polymerization. |

| LiAlH4 | Reductant | 4.0 | 70-85% (Step 2) | Slow addition is crucial to prevent side reactions. |

| POCl3 | Cyclization Agent | 1.5 | 60-80% (Step 3) | Strictly anhydrous conditions required. |

| Pd/C | Oxidant | 10 wt% | 80-90% (Step 4) | High temperature required for complete aromatization. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Henry Step | Knoevenagel condensation competition | Use Ammonium Acetate in Acetic Acid rather than basic conditions to suppress side reactions. |

| Incomplete Cyclization | Electron-poor aromatic ring | The Bischler-Napieralski reaction requires electron density on the ring. If R=NO₂ or CF₃, yield will be low. Consider using P₂O₅ in refluxing xylene for harsher conditions. |

| Over-reduction | Reduction of aromatic ring | Avoid high pressure hydrogenation; LiAlH4 is safer for preserving the aromatic core. |

| Product is an Oil | Impurities | 3-substituted isoquinolines are often oils. Convert to HCl salt (add HCl in ether) for crystallization and storage. |

Part 5: References

-

Henry, L. (1895). "Formation of Nitro-alcohols". Comptes Rendus, 120, 1265. (Foundational chemistry of the nitroaldol reaction).

-

Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes". The Journal of Organic Chemistry, 18(1), 1-3. Link

-

Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction". Organic Reactions, 6, 74. (The definitive review of the cyclization mechanism).

-

Knabe, J., & Konopka, R. (1987). "Synthesis of 3-substituted isoquinolines". Archiv der Pharmazie, 320(1), 66-73. (Specific application of this route for pharmaceutical scaffolds).

-

Palmisano, G., et al. (2006). "A new efficient synthesis of 3-substituted isoquinolines". Tetrahedron, 62(33), 7795-7800. (Modern optimization of the dehydrogenation step).

Sources

- 1. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA [beilstein-journals.org]

- 3. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C–H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Intramolecular Friedel-Crafts Cyclization of 7-Methoxy-3-Phenyl Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Construction of Polycyclic Scaffolds

The intramolecular Friedel-Crafts reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and direct method for constructing carbon-carbon bonds to form cyclic systems.[1] This class of reactions, which proceeds via electrophilic aromatic substitution, is particularly instrumental in the synthesis of polycyclic aromatic compounds, many of which are foundational scaffolds in natural products and medicinally important molecules.[1][2] This guide focuses on a specific and synthetically valuable subset: the intramolecular cyclization of 7-methoxy-3-phenyl derivatives.

The strategic placement of a methoxy group at the 7-position of the aromatic ring serves a critical role. As a potent electron-donating group, it activates the aromatic system, increasing its nucleophilicity and thereby facilitating the electrophilic substitution. The 3-phenyl substituent is part of the tether that contains the latent electrophile, poised for cyclization. The successful execution of this reaction provides elegant access to complex structures like dihydrophenanthrenes and other fused ring systems, which are prevalent in various biologically active molecules.[3]

This document provides an in-depth exploration of the mechanistic underpinnings, key reaction parameters, and detailed experimental protocols for this cyclization. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: Directing the Cyclization

The success of the intramolecular Friedel-Crafts reaction hinges on the generation of a suitable electrophile that can be attacked by the activated aromatic ring.[4] The reaction can be broadly categorized into alkylation and acylation variants.[1] In the context of 7-methoxy-3-phenyl derivatives, the side chain attached to the phenyl group must contain a functional group that can be converted into a potent electrophile, typically a carbocation or an acylium ion, under the influence of a Lewis or Brønsted acid catalyst.[2]

The 7-methoxy group is a strong activating group and directs the electrophilic attack primarily to the ortho and para positions. In this intramolecular context, cyclization is typically directed to the C6 or C8 position, which is ortho to the methoxy group. The formation of five- or six-membered rings is generally favored due to lower ring strain.[5]

The general mechanism proceeds as follows:

-

Activation: The Lewis acid catalyst coordinates to the functional group on the side chain (e.g., a hydroxyl group, an alkene, or an acyl chloride).[4]

-

Electrophile Generation: This coordination facilitates the formation of a highly reactive electrophile, such as a carbocation (in alkylations) or an acylium ion (in acylations).[6]

-

Intramolecular Attack: The electron-rich, methoxy-activated aromatic ring acts as a nucleophile, attacking the electrophilic center.[7]

-

Rearomatization: A proton is lost from the intermediate arenium ion (sigma complex), restoring aromaticity and yielding the final cyclized product. The catalyst is regenerated in the process.[6]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Key Parameters and Optimization Strategies

The efficiency and outcome of the cyclization are highly sensitive to several factors. Careful optimization is crucial for achieving high yields and selectivity.

-

Choice of Catalyst: The selection of the Lewis or Brønsted acid is the most critical parameter.[8] Strong Lewis acids like AlCl₃ are highly effective but may require stoichiometric amounts in acylations, as the product ketone can form a stable complex with the catalyst.[6] Milder catalysts such as SnCl₄, BF₃·OEt₂, or triflates (e.g., In(OTf)₃) can offer improved yields and cleaner reactions for sensitive substrates.[8] Strong Brønsted acids like trifluoroacetic acid (TFA) are particularly effective for cyclizing substrates with alkene or alcohol functionalities.

-

Solvent: The choice of solvent is critical for catalyst activity and substrate solubility. Anhydrous, non-coordinating solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene are commonly used.[5]

-

Temperature: Reaction temperatures can range from sub-ambient (e.g., 0 °C) to elevated temperatures. Lower temperatures are often employed to minimize side reactions and improve selectivity.[5]

-

Concentration: Intramolecular reactions are favored under high dilution conditions. This minimizes the chance of intermolecular reactions, where the electrophile of one molecule reacts with the aromatic ring of another.[5]

Comparative Analysis of Common Catalysts

The following table summarizes the performance of various catalysts in representative intramolecular Friedel-Crafts cyclizations, providing a baseline for catalyst screening.

| Catalyst | Typical Stoichiometry | Common Substrates | Advantages | Limitations |

| AlCl₃ | 1.1 - 2.5 equiv (Acylation)[5] | Acyl Halides, Alkyl Halides | High reactivity, low cost | Often requires stoichiometric amounts, harsh conditions can lead to side products.[6] |

| SnCl₄ | 1.1 - 2.0 equiv | Acyl Halides, Alkenes | Milder than AlCl₃, good for many substrates. | Moisture sensitive, can be difficult to remove from the reaction mixture. |

| BF₃·OEt₂ | Catalytic to Stoichiometric | Alcohols, Alkenes, Aldehydes | Easy to handle liquid, effective for cascade reactions.[8][9] | Can be less reactive than stronger Lewis acids. |

| TFA | Catalytic to Solvent | Alkenes, Alcohols | Metal-free, effective for activating alkenes, simple workup. | Requires strongly acidic conditions, not suitable for acid-sensitive functional groups. |

| In(OTf)₃ | 0.10 equiv (Catalytic)[8] | Allylic Bromides, Alcohols | Highly efficient in catalytic amounts, mild reaction conditions.[8] | Higher cost compared to traditional Lewis acids. |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation of a precursor and its subsequent intramolecular Friedel-Crafts cyclization.

Protocol 1: Synthesis of the Acyl Chloride Precursor

This procedure describes the conversion of a carboxylic acid to the corresponding acyl chloride, a common precursor for Friedel-Crafts acylation.

Caption: Experimental workflow for acyl chloride synthesis.

Materials:

-

4-(4-methoxyphenyl)-4-phenylbutanoic acid (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride (1.2 equiv)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for inert atmosphere techniques.

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Cool the solution to 0 °C using an ice bath.

-

Add oxalyl chloride (1.2 equiv) dropwise to the stirred solution.

-

Add a single drop of DMF as a catalyst. You will observe gas (CO₂, CO, HCl) evolution.

-

Allow the reaction mixture to warm to room temperature and continue stirring until gas evolution ceases (typically 1-2 hours).

-

Remove the solvent and excess oxalyl chloride under reduced pressure (in a fume hood) to yield the crude acid chloride, which should be used immediately in the next step without further purification.[5]

Protocol 2: Intramolecular Friedel-Crafts Acylation

This protocol describes the AlCl₃-mediated cyclization of the acyl chloride prepared in Protocol 1.

Materials:

-

Crude 4-(4-methoxyphenyl)-4-phenylbutanoyl chloride (1.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Aluminum chloride (AlCl₃, 1.1 equiv)

-

Crushed ice, concentrated HCl

-

Standard glassware for inert atmosphere techniques and workup.

Procedure:

-

Reaction Setup: Dissolve the crude acyl chloride (1.0 equiv) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath.[5]

-

Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1 equiv) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition, as the reaction can be exothermic.[5]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.[5] This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with DCM (3x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclized product.

Characterization and Troubleshooting

-

Characterization: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The disappearance of the carboxylic acid or acyl chloride signals and the appearance of a new ketone carbonyl signal in the IR and ¹³C NMR spectra are indicative of a successful reaction.

-

Troubleshooting:

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst (moisture contamination). | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use freshly opened or purified AlCl₃. |

| Deactivated aromatic ring. | The reaction may fail with strongly electron-withdrawing groups on the aromatic ring.[5] | |

| Formation of Polymeric Byproducts | Intermolecular reaction is competing. | Perform the reaction under high-dilution conditions to favor the intramolecular pathway.[5] |

| Carbocation Rearrangement (in Alkylations) | Formation of a more stable carbocation intermediate. | This is a known limitation of Friedel-Crafts alkylation.[5] Consider using the acylation-reduction sequence to avoid this issue. |

| Incomplete Reaction | Insufficient catalyst or low reactivity. | Increase the amount of Lewis acid or switch to a more potent catalyst. A higher reaction temperature may also be required. |

References

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [1][2]

-

Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation. Beilstein Journal of Organic Chemistry. [10]

-

Friedel–Crafts reaction. Wikipedia. [6]

-

Improving the yield of the intramolecular Friedel-Crafts cyclization. Benchchem. [5]

-

A Head-to-Head Battle of Lewis Acids in Friedel-Crafts Cyclization: A Comparative Guide. Benchchem. [8]

-

Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives. [9]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [4]

-

Mechanism of Cyclisation by Friedal crafts reaction. YouTube. [7]

-

One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids. PMC. [3]

-

A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica. [11][12][13]

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. BJOC - Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives [beilstein-journals.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-methylation of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N-methylation of the secondary amine within the THIQ nucleus is a critical synthetic transformation, often employed to modulate a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the common reagents and detailed protocols for the N-methylation of a representative THIQ, 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline. We will delve into the mechanistic underpinnings of each method, offering a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic goal.

Introduction: The Significance of N-Methylation in THIQ Analogs

The introduction of a methyl group to a nitrogen atom can profoundly alter the biological activity of a compound, a phenomenon sometimes referred to as the "magic methyl effect".[3] For secondary amines like 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, N-methylation can impact receptor binding affinity, metabolic stability, and cell permeability. The choice of methylating agent and reaction conditions is paramount to achieving high yields and purity, while avoiding common pitfalls such as the formation of quaternary ammonium salts. This guide will explore three primary methodologies: the classic Eschweiler-Clarke reaction, reductive amination using formaldehyde with alternative reducing agents, and direct alkylation with methyl iodide.

Comparative Overview of N-Methylation Strategies

The selection of an appropriate N-methylation strategy depends on several factors, including the substrate's functional group tolerance, desired scale, and safety considerations. The following table provides a comparative summary of the methods detailed in this guide.

| Reagent/Method | Mechanism | Key Characteristics | Typical Reaction Conditions | Reported Yield Range | Safety/Handling Considerations |

| Eschweiler-Clarke Reaction | Reductive Amination | Utilizes excess formic acid and formaldehyde; avoids over-methylation to quaternary salts; irreversible due to CO2 evolution.[4][5][6] | Aqueous solution, heated to 80-100 °C.[4] | High (>80%)[4] | Formic acid is corrosive; formaldehyde is a suspected carcinogen. Perform in a well-ventilated fume hood. |

| Reductive Amination (Formaldehyde/Reducing Agent) | Reductive Amination | Employs a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN; offers broader functional group tolerance.[3][5] | Varies with reducing agent; often at room temperature. | Good to excellent (80-95%)[3] | Sodium cyanoborohydride is toxic; handle with care. |

| Direct Alkylation (Methyl Iodide) | SN2 Nucleophilic Substitution | A direct method using a strong electrophile; risk of over-alkylation to the quaternary ammonium salt; requires a base.[3][7][8] | Typically in a polar aprotic solvent (e.g., DMF, Acetone) with a base (e.g., K₂CO₃, NaH) at room temperature to reflux. | Variable, can be high with careful control. | Methyl iodide is volatile, toxic, and a carcinogen; must be handled with extreme caution in a fume hood.[9] |

| Phase Transfer Catalysis (PTC) | SN2 Nucleophilic Substitution | Facilitates the reaction between reagents in immiscible phases (e.g., aqueous and organic); can use milder bases and solvents.[10][11] | Biphasic system (e.g., toluene/water) with a phase-transfer catalyst (e.g., quaternary ammonium salt) at room temperature or elevated temperatures. | Good to high. | Depends on the specific reagents used; generally offers a greener alternative to dipolar aprotic solvents.[11] |

Detailed Protocols and Methodologies

Method 1: The Eschweiler-Clarke Reaction

Principle and Mechanism: The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[4][12] The reaction proceeds through a two-step sequence within a single pot. First, the secondary amine reacts with formaldehyde to form an unstable iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the tertiary amine and decomposing to carbon dioxide, which drives the reaction to completion.[5] A key advantage of this method is its inability to form quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion.[5]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq).

-

Reagent Addition: Add formic acid (90%, 2.5 eq) followed by aqueous formaldehyde (37%, 2.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 90-100°C and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS. The evolution of CO₂ gas will be observed.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate or sodium hydroxide to pH > 10.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Reductive Amination with Formaldehyde and Sodium Triacetoxyborohydride

Principle and Mechanism: This method is a milder alternative to the Eschweiler-Clarke reaction and is particularly useful for substrates with acid-sensitive functional groups. Similar to the Eschweiler-Clarke reaction, the secondary amine and formaldehyde first form an iminium ion in situ. However, a different reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the desired tertiary amine. NaBH(OAc)₃ is a mild and selective reducing agent for iminium ions.

Caption: General workflow for reductive amination.

Protocol:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Formaldehyde Addition: Add aqueous formaldehyde (37%, 1.2 eq) to the solution and stir for 30 minutes at room temperature.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Method 3: Direct Alkylation with Methyl Iodide

Principle and Mechanism: This method involves the direct nucleophilic attack of the secondary amine on methyl iodide, an electrophilic methyl source, in an SN2 reaction. A base is required to deprotonate the resulting ammonium salt and regenerate the neutral tertiary amine. While straightforward, this method carries the risk of over-methylation to form the quaternary ammonium salt, especially if an excess of methyl iodide is used or if the reaction is not carefully monitored. The choice of a mild, non-nucleophilic base is crucial.

Caption: Mechanism of SN2 N-methylation with methyl iodide.

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous acetone or dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Methyl Iodide Addition: Add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise at room temperature. Caution: Methyl iodide is volatile and toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment.[9]

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50°C for 2-6 hours. Monitor the reaction progress closely by TLC or LC-MS to avoid over-methylation.

-

Work-up: After the reaction is complete, filter off the inorganic base and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Experimental Considerations and Troubleshooting

-

Substrate Purity: Ensure the starting 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline is pure, as impurities can lead to side reactions and complicate purification.

-

Stoichiometry: Precise control of reagent stoichiometry is critical, especially when using potent alkylating agents like methyl iodide, to minimize the formation of the quaternary ammonium salt.

-

Solvent Choice: The choice of solvent can influence reaction rates and solubility of reagents. Anhydrous solvents are crucial for reactions involving moisture-sensitive reagents like NaBH(OAc)₃.

-

Monitoring: Regular monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

-

Troubleshooting:

-

Low Yield: May result from incomplete reaction or product loss during work-up. Consider increasing reaction time or temperature, or optimizing the extraction procedure.

-

Over-methylation (with CH₃I): Use a smaller excess of methyl iodide and monitor the reaction more frequently. Consider using a milder methylating agent.

-

Incomplete Reaction: Ensure all reagents are active and, if necessary, use fresh batches. For reductive aminations, ensure the solvent is anhydrous.

-

Conclusion

The N-methylation of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline is a key transformation for the synthesis of analogues with potentially enhanced pharmacological properties. This guide has detailed three robust and widely used methods: the Eschweiler-Clarke reaction, reductive amination with sodium triacetoxyborohydride, and direct alkylation with methyl iodide. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently select and execute the most suitable method for their synthetic objectives, paving the way for the development of novel therapeutic agents.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

-

Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]

-

Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

-

Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

-

Reductive methylation by aqueous formaldehyde and zinc a - ResearchGate. Available at: [Link]

-

Reductive amination with [11C]formaldehyde | Journal of Nuclear Medicine. Available at: [Link]

-

Phase-transfer catalyst - Wikipedia. Available at: [Link]

-

Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Synthetic pathway for N-methylation and N,N,N-trimethylation of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives - ResearchGate. Available at: [Link]

-

A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. Available at: [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. Available at: [Link]

-

Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]

-

A rapid method of N-alkylation of amines - Journal of the Chemical Society C. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Available at: [Link]

- US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents.

-

Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Available at: [Link]

-

Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide - Canadian Science Publishing. Available at: [Link]

-

Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed. Available at: [Link]

-

Methylation using iodomethane : r/Chempros - Reddit. Available at: [Link]

-

Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]

-

N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Preparation of 3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride salt

An Application Note for the Synthesis and Characterization of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and its subsequent conversion to the hydrochloride salt. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] This protocol details a classical yet effective reduction of a 3-phenylisoquinoline precursor to yield the target saturated heterocycle. The subsequent conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility, making it more suitable for downstream biological and pharmaceutical applications.[3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step protocol but also the scientific rationale behind the procedural choices.

Introduction and Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of alkaloid chemistry and a frequent motif in pharmacologically active agents.[1][4] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential applications in neuroscience and as enzyme inhibitors.[5][6] The introduction of a phenyl group at the 3-position creates a specific chiral center and steric profile that can be pivotal for modulating biological target affinity and selectivity.

Several synthetic strategies exist for the construction of the THIQ core, including the well-known Pictet-Spengler[7][8][9][10][11] and Bischler-Napieralski reactions.[1] However, these methods are most commonly employed for the synthesis of 1-substituted THIQs. For the preparation of 3-substituted analogues, alternative routes are often more efficient. The protocol outlined herein utilizes a direct approach: the reduction of a pre-formed 3-phenylisoquinoline system.

The chosen method involves the reduction of 1-chloro-3-phenylisoquinoline using a dissolving metal reduction with sodium in absolute ethanol. This classic method is effective for the complete saturation of the heterocyclic ring system. Following the synthesis of the free base, purification is achieved via column chromatography. The final step is the formation of the hydrochloride salt by treating the purified free base with hydrochloric acid. This salt formation is a critical step in pharmaceutical development, as it often improves a compound's handling properties and bioavailability.[3]

Overall Synthetic and Analytical Workflow

The process can be visualized as a two-stage workflow: the synthesis and purification of the free base, followed by its conversion to and characterization of the hydrochloride salt.

Caption: Overall workflow for the synthesis and salt formation.

Detailed Experimental Protocols

Safety Precaution: This procedure involves metallic sodium, a highly reactive and flammable substance. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water. The reaction also generates flammable hydrogen gas. All steps should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| 1-Chloro-3-phenylisoquinoline | ≥97% | Commercial | Starting Material |

| Sodium (Na) metal | Cubes in mineral oil | Commercial | Reducing Agent |

| Absolute Ethanol (EtOH) | ≥99.5%, Anhydrous | Commercial | Reaction Solvent |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial | Extraction & Salt Formation Solvent |

| Hydrochloric Acid (HCl), 2M aqueous | Reagent Grade | Commercial | Aqueous Acid for Workup |

| Sodium Hydroxide (NaOH), 2M aqueous | Reagent Grade | Commercial | Aqueous Base for Workup |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Commercial | Stationary Phase for Chromatography |

| Dichloromethane (DCM) | HPLC Grade | Commercial | Mobile Phase Component |

| Methanol (MeOH) | HPLC Grade | Commercial | Mobile Phase Component |

| Hydrochloric Acid solution | 2.0 M in Diethyl Ether | Commercial | Acid for Salt Formation |

Protocol Part A: Synthesis of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline (Free Base)

This protocol is adapted from established procedures for the reduction of substituted isoquinolines.[12]

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-chloro-3-phenylisoquinoline (e.g., 2.8 g, 11.7 mmol).

-

Add absolute ethanol (200 mL) to dissolve the starting material.

-

Begin stirring and gently heat the solution to reflux using a heating mantle.

-

-

Reduction:

-

Once the solution is at a steady reflux, carefully add small pieces of sodium metal (e.g., 2.4 g, 104 mmol, ~8.9 eq) in portions through the condenser over a period of 1 hour. Caution: The reaction is exothermic and produces hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain a manageable reflux.

-

After the initial addition, continue heating at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Hexane:Ethyl Acetate).

-

If the reaction is incomplete after 2 hours (as indicated by the persistence of starting material on TLC), add another portion of sodium metal (2.4 g) and continue to reflux. Repeat as necessary until the starting material is consumed.[12]

-

-

Workup and Extraction:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Carefully quench any remaining sodium by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting oily residue between diethyl ether (150 mL) and 2M hydrochloric acid (100 mL). The amine product will move into the aqueous acidic layer.

-

Separate the layers in a separatory funnel. Discard the ether layer.

-

Cool the aqueous layer in an ice bath and basify by the slow addition of 2M sodium hydroxide solution until the pH is >10. The free base will precipitate or form an oil.

-

Extract the aqueous layer with diethyl ether (2 x 150 mL).[12]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

-

Purification:

-

Purify the crude oil by column chromatography on silica gel.

-

Prepare the column using a suitable slurry solvent (e.g., hexane).

-

Load the crude product onto the column.

-

Elute the column with a gradient mobile phase, starting with dichloromethane and gradually increasing the polarity by adding methanol (e.g., 100% DCM to 98:2 DCM:MeOH).[12]

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield 3-phenyl-1,2,3,4-tetrahydroisoquinoline as a purified oil.

-

Protocol Part B: Preparation of the Hydrochloride Salt

-

Salt Formation:

-

Dissolve the purified free base oil in a minimal amount of anhydrous diethyl ether (e.g., 50 mL) in an Erlenmeyer flask.

-

While stirring, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise.

-

A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

-

Isolation and Drying:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several small portions of cold, anhydrous diethyl ether to remove any excess HCl and impurities.

-

Transfer the white solid to a watch glass and dry under vacuum to a constant weight.

-

Characterization and Validation

The identity and purity of the final product should be confirmed using a suite of analytical techniques.

Caption: Workflow for the analytical validation of the final product.

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₅H₁₅N · HCl

-

Molecular Weight: 245.75 g/mol [3]

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons (multiplets, ~7.2-7.6 ppm), a benzylic proton adjacent to the phenyl group and nitrogen (methine, ~4.5-5.0 ppm), protons of the CH₂ groups in the tetrahydroisoquinoline ring (multiplets, ~3.0-4.0 ppm), and a broad signal for the N-H₂⁺ protons (~9.0-10.0 ppm).

-

¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the aromatic carbons, the aliphatic carbons of the THIQ ring, and the phenyl substituent would be expected.

-

Mass Spectrometry (ESI+): The analysis should show a prominent peak for the free base molecular ion [M+H]⁺ at m/z = 210.13, corresponding to the formula C₁₅H₁₆N⁺.[13]

-

Melting Point: The hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values if available. A sharp melting range is indicative of high purity.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. By explaining the rationale behind the key steps, from the choice of reductive chemistry to the final salt formation, this guide equips researchers with the necessary information to successfully prepare this valuable chemical building block for applications in medicinal chemistry and pharmacological research. The outlined analytical workflow ensures the final product's identity, purity, and quality.

References

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

Preparation of 3-phenyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Pictet–Spengler reaction. (2023, December 29). In Wikipedia. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Ábrahámi, R. A., et al. (2018).

- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 710-733.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research, 9(2).

-

Tetrahydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2014). ResearchGate. Retrieved from [Link]

- Glas, C., et al. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. The Journal of Organic Chemistry, 86(2), 2047–2061.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2013). Molecules, 18(11), 13533-13550.

-

3-Phenyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolones. Molecules, 18(9), 11143–11181.

- 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. (2013).

- An improved method for preparation of substituted tetrahydroisoquinolines. (1997).

- Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. (n.d.). Royal Society of Chemistry.

- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (2012).

- Cannon, J. G., et al. (1993). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(10), 1316-1320.

- N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. (2021). ChemMedChem, 16(1), 259-291.

- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). Molecules, 28(3), 1435.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 75626-12-9: 4-phenyl-1,2,3,4-tetrahydroisoquinoline hy… [cymitquimica.com]

- 4. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. organicreactions.org [organicreactions.org]

- 12. prepchem.com [prepchem.com]

- 13. 3-Phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N | CID 10727124 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Microwave-Assisted Synthesis of 7-Methoxy-3-Aryl-Tetrahydroisoquinolines

Introduction: The Convergence of Structure and Speed

The 7-methoxy-3-aryl-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and drug discovery. It forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1] The efficient construction of this valuable motif is therefore a critical task for synthetic chemists.

Traditionally, the synthesis of THIQs relies on classic named reactions such as the Pictet-Spengler and Bischler-Napieralski cyclizations.[1][2] While robust, these methods often require harsh acidic conditions, prolonged reaction times, and elevated temperatures using conventional heating, which can lead to side product formation and energy inefficiency.[3]

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to this challenge. Microwave irradiation offers a transformative approach, providing rapid, uniform, and selective heating of the reaction mixture.[4][5][6] This direct energy transfer into polar molecules accelerates reaction rates dramatically, often reducing multi-hour or day-long processes to mere minutes.[7][8] The result is a greener, more efficient, and highly reproducible pathway to 7-methoxy-3-aryl-THIQs, characterized by higher yields and improved product purity.[4][6][8]

Part 1: Scientific Principles and Reaction Mechanisms

A foundational understanding of the underlying principles is crucial for optimizing any synthetic protocol. The efficiency of this microwave-assisted synthesis hinges on two key components: the unique nature of microwave heating and the well-established mechanism of the Pictet-Spengler reaction.

The Physics of Microwave Heating

Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave heating is a volumetric process where energy is directly transferred to the molecules within the reaction vessel.[5] This occurs primarily through two mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates friction, resulting in rapid and uniform heating.[6]

-

Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions with other molecules generate heat.

This direct "in-core" heating avoids superheating of the vessel walls and provides precise temperature control, which minimizes the formation of thermal degradation byproducts and leads to cleaner reactions.[6][8]

The Chemistry: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization to form a tetrahydroisoquinoline.[9][10][11]

The mechanism proceeds through several distinct steps:

-

Imine Formation: The β-arylethylamine (specifically, 2-(3-methoxyphenyl)ethanamine or a related precursor) attacks the protonated carbonyl carbon of the aromatic aldehyde.

-

Iminium Ion Generation: Subsequent dehydration under acidic conditions forms a highly electrophilic iminium ion intermediate. The acid catalyst is crucial here, as the neutral imine is typically not electrophilic enough to drive the cyclization.[11]

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. The presence of the electron-donating methoxy group on the aromatic ring significantly facilitates this key ring-closing step.[2][12]

-

Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the stable 7-methoxy-3-aryl-tetrahydroisoquinoline product.[12]

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of a representative 7-methoxy-3-aryl-tetrahydroisoquinoline.

Materials and Equipment

Reagents:

-

2-(3,4-dimethoxyphenyl)ethanamine (Homoveratrylamine)

-

Substituted aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Anisaldehyde)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Solvent: Toluene or Tetrahydrofuran (THF)[13]

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

-

Rotary evaporator

-

Flash column chromatography system

-

Analytical instruments for characterization (NMR, LC-MS)

Detailed Synthesis Protocol

Step 1: Reagent Preparation and Reaction Setup

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(3,4-dimethoxyphenyl)ethanamine (1.0 mmol, 1.0 equiv).

-

Add the desired substituted aromatic aldehyde (1.1 mmol, 1.1 equiv). Insight: Using a slight excess of the aldehyde ensures complete consumption of the more valuable amine starting material.[12]

-

Add the solvent (Toluene or THF, 4 mL).

-

Add the acid catalyst, such as Trifluoroacetic acid (TFA, 1.5 mmol, 1.5 equiv).

-

Securely cap the vial.

Step 2: Microwave Irradiation

-

Place the sealed vial into the cavity of the microwave synthesizer.

-

Set the reaction parameters:

-

Temperature: 140 °C (temperature is monitored by an internal IR sensor)

-

Time: 20-30 minutes[3]

-

Power: Dynamic (instrument automatically adjusts power to maintain temperature)

-

Stirring: Medium to high

-

-

Initiate the irradiation sequence. Trustworthiness: Modern microwave synthesizers provide real-time monitoring of temperature and pressure, ensuring reaction reproducibility and safety.

Step 3: Reaction Work-up

-

After the reaction is complete, allow the vial to cool to room temperature (automated in most systems).

-

Carefully uncap the vial in a fume hood.

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

-

Neutralize the acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL).

-

Wash the organic layer with saturated brine (1 x 15 mL) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Step 4: Purification and Characterization

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 3: Data, Results, and Field Insights

The microwave-assisted Pictet-Spengler reaction consistently provides good to excellent yields for a variety of 3-aryl substituted THIQs. The reaction is generally clean, with the primary purification challenge being the removal of any unreacted aldehyde.

Representative Results

The following table summarizes typical outcomes for the synthesis of various 7-methoxy-3-aryl-tetrahydroisoquinolines using the described microwave protocol.

| Entry | Aryl Aldehyde Substituent (R) | Reaction Time (min) | Temperature (°C) | Yield (%) |

| 1 | H (Benzaldehyde) | 30 | 140 | 88 |

| 2 | 4-Chloro | 25 | 140 | 92 |

| 3 | 4-Methoxy | 30 | 140 | 85 |

| 4 | 4-Nitro | 20 | 140 | 75 |

| 5 | 2-Thiophene | 30 | 130 | 82 |

Note: Yields are for isolated, purified products and are representative of results found in the literature for similar transformations.[3][13]

Troubleshooting and Expert Commentary

-

Low Yields: If yields are suboptimal, ensure all reagents are pure and the solvent is anhydrous. The choice of acid catalyst can also be critical; for less reactive substrates, a stronger Lewis acid might be explored, though this can increase side product formation.

-

Side Product Formation: Over-oxidation to the corresponding isoquinoline can sometimes occur, especially with extended reaction times or if air is not excluded. Keeping reaction times to the minimum required for full conversion is key.

-

Influence of Electronics: Aldehydes with electron-withdrawing groups (e.g., 4-Nitrobenzaldehyde) tend to be more electrophilic and may react faster or at slightly lower temperatures. Conversely, electron-rich aldehydes (e.g., 4-Anisaldehyde) may require slightly longer reaction times for complete conversion.

-

Solvent Choice: While toluene and THF are effective, other polar, high-boiling solvents like DMF or NMP can also be used. The ideal solvent should have a good dielectric constant to absorb microwave energy efficiently while being inert to the reaction conditions.

Conclusion

The application of microwave-assisted heating to the Pictet-Spengler synthesis of 7-methoxy-3-aryl-tetrahydroisoquinolines represents a significant advancement over classical methods. This protocol offers a rapid, highly efficient, and reproducible route to a key heterocyclic scaffold, aligning with the principles of green chemistry by reducing energy consumption and reaction times.[7][8] The ability to rapidly generate libraries of these compounds is invaluable for professionals in drug discovery and development, accelerating the identification of new therapeutic leads.

References

-

Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Bischler-Napieralski Reaction - J&K Scientific LLC. (2025). J&K Scientific LLC. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

-

Pictet-Spengler reaction. Name-Reaction.com. [Link]

-

Maresh, J. J., et al. (2008). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Journal of the American Chemical Society. [Link]

-

Microwave-Driven Chemical Reactions. RFHIC. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Pictet-Spengler Reaction - J&K Scientific LLC. (2021). J&K Scientific LLC. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

-

Bischler–Napieralski reaction. Wikipedia. [Link]

-

THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. [Link]

-

Organic Chemistry. CUTM Courseware. [Link]

-

Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. (2025). ResearchGate. [Link]

-

Chourasia, S. S., Rahangdale, P. K., & Inam, F. (2017). Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. International Journal of Advanced Research. [Link]

-

Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. rfhic.com [rfhic.com]

- 6. researchgate.net [researchgate.net]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. ijrpas.com [ijrpas.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - DE [thermofisher.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. [journalijar.com]

Application Notes & Protocols: Strategic Functionalization of the 7-Methoxy Group in Tetrahydroisoquinoline Scaffolds

Abstract